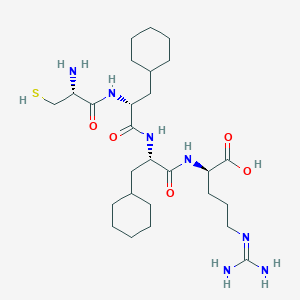
2-Cyclohepta-2,4-dien-1-yl-1,3-diphenylpropane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohepta-2,4-dien-1-yl-1,3-diphenylpropane-1,3-dione is an organic compound characterized by its unique structure, which includes a cycloheptadiene ring and two phenyl groups attached to a propane-1,3-dione backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohepta-2,4-dien-1-yl-1,3-diphenylpropane-1,3-dione typically involves the Diels-Alder reaction, where a cycloheptadiene derivative reacts with a suitable dienophile under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to enhance the reaction rate and yield. The reaction conditions, including temperature and solvent choice, are optimized to achieve the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems and advanced purification techniques ensures the consistent production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohepta-2,4-dien-1-yl-1,3-diphenylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding diketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can occur on the phenyl rings, introducing functional groups like halides or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-Cyclohepta-2,4-dien-1-yl-1,3-diphenylpropane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.
Mecanismo De Acción
The mechanism of action of 2-Cyclohepta-2,4-dien-1-yl-1,3-diphenylpropane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohepta-2,4,6-trien-1-one: A related compound with a similar cycloheptadiene structure but lacking the phenyl groups.
2,4,6-Cycloheptatrien-1-one: Another similar compound with a trienone structure.
Uniqueness
2-Cyclohepta-2,4-dien-1-yl-1,3-diphenylpropane-1,3-dione is unique due to the presence of both the cycloheptadiene ring and the phenyl groups, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C22H20O2 |
|---|---|
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
2-cyclohepta-2,4-dien-1-yl-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C22H20O2/c23-21(18-13-7-3-8-14-18)20(17-11-5-1-2-6-12-17)22(24)19-15-9-4-10-16-19/h1-5,7-11,13-17,20H,6,12H2 |
Clave InChI |
DOXQUYFKNKHZQL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C=CC=C1)C(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(2,6-dimethylphenyl)-4-methylsulfonyl-1,3,5,9,11-pentazatetracyclo[8.7.0.02,7.012,17]heptadeca-2,4,6,10,12,14,16-heptaen-8-one](/img/structure/B14191090.png)
![(2R)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine](/img/structure/B14191115.png)
![2-(Benzylsulfanyl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]propan-1-amine](/img/structure/B14191119.png)


![1-Benzyl-2-[(benzyloxy)methyl]benzene](/img/structure/B14191142.png)
![N-[2-(Morpholin-4-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14191149.png)
![4-[1-(4-Chlorophenyl)cyclobutyl]-1,2-dicyclopropylbut-2-ene-1,4-dione](/img/structure/B14191153.png)
![2-[(2,2,2-Trifluoroethyl)sulfanyl]benzamide](/img/structure/B14191157.png)
![1-(2,2-Diphenylethenyl)-2-phenylspiro[2.5]oct-1-ene](/img/structure/B14191161.png)



![[(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]acetaldehyde](/img/structure/B14191188.png)
